molecular formula C16H24N2O2 B8026276 Benzyl ((3-methylazepan-3-yl)methyl)carbamate

Benzyl ((3-methylazepan-3-yl)methyl)carbamate

Cat. No.: B8026276
M. Wt: 276.37 g/mol
InChI Key: VXSWNQTWICUDLF-UHFFFAOYSA-N
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Description

Benzyl ((3-methylazepan-3-yl)methyl)carbamate (CAS 1823981-24-3) is a synthetic organic compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . This carbamate derivative serves as a crucial chemical intermediate in advanced biomedical research, particularly in the development of bifunctional compounds such as proteolysis-targeting chimeras (PROTACs) . This compound is featured in patent literature for its role as a constituent of novel small molecules designed to target proteins like BRM (SMARCA2) for ubiquitination and degradation . This targeted protein degradation approach represents a promising therapeutic strategy in oncology, especially for cancers characterized by mutations in related genes, such as SMARCA4 . Researchers utilize this chemical building block to develop and study potential treatments for various cancers, including lung adenocarcinoma, melanoma, and specific types of leukemia . The product requires specific storage conditions, with recommendations for storage at -4°C for short-term (1-2 weeks) or at -20°C for longer periods (1-2 years) . As with all research chemicals, proper safety precautions must be observed during handling. This compound is intended for research applications only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use .

Properties

IUPAC Name

benzyl N-[(3-methylazepan-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(9-5-6-10-17-12-16)13-18-15(19)20-11-14-7-3-2-4-8-14/h2-4,7-8,17H,5-6,9-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSWNQTWICUDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCNC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azepane Functionalization via Alkylation

A critical precursor, 3-methylazepane, can be synthesized through nucleophilic substitution. For example, cyclopentylmethyl tosylate reacts with azepane in acetonitrile at 60°C for 24 hours under K2CO3 catalysis, yielding 63% 1-(cyclopentylmethyl)azepane. Adapting this method, 3-methylazepane derivatives are accessible by substituting cyclopentylmethyl tosylate with methyl-containing electrophiles.

Reaction Conditions for Azepane Alkylation

ParameterValueSource
SolventAcetonitrile
BaseK2CO3 (1.5 equiv.)
Temperature60°C
Time24 hours
Yield63%

Reductive Amination for Methyl Group Introduction

Reductive amination offers an alternative route to install the 3-methyl group. Cyclopentanecarbaldehyde reacts with primary amines in 1,2-dichloroethane using NaBH(OAc)3 as a reductant, achieving 76% yield for tert-butyl 4-(cyclopentylmethyl)piperazine-1-carboxylate. Applying this to azepane derivatives, 3-methylazepan-3-ylmethylamine could be synthesized by condensing 3-azabicyclo[3.2.1]octan-3-one with methylamine under similar conditions.

Carbamate Formation Strategies

Benzyl Chloroformate-Mediated Carbamation

Benzyl carbamate synthesis typically employs benzyl chloroformate (Cbz-Cl) and ammonia. In a scaled protocol, 540 g of urea reacts with 3000 mL of benzyl alcohol at 110°C for 10 hours using an alumina-supported nickel oxide-bismuth oxide catalyst, yielding 99% benzyl carbamate. For the target compound, (3-methylazepan-3-yl)methylamine is treated with Cbz-Cl in dichloromethane or acetonitrile with a base (e.g., K2CO3 or NEt3) to form the carbamate bond.

Optimized Carbamation Parameters

ParameterValueSource
CatalystNiO-Bi2O3/Al2O3
Temperature110°C
Time10 hours
SolventBenzyl alcohol
Yield99%

Urea-Based Carbamate Synthesis

An alternative method uses urea and benzyl alcohol under catalytic conditions. This approach avoids moisture-sensitive reagents and is ideal for large-scale production. The nickel oxide-bismuth oxide catalyst facilitates urea decomposition and carbamate coupling, achieving near-quantitative yields.

Integrated Synthesis Pathway

Stepwise Assembly

  • Azepane Alkylation : React 3-methylazepane with methyl chloroformate in acetonitrile/K2CO3 to install the methyl group.

  • Reductive Amination : Treat 3-methylazepan-3-one with methylamine and NaBH(OAc)3 to form (3-methylazepan-3-yl)methylamine.

  • Carbamate Protection : Add benzyl chloroformate to the amine in dichloromethane with NEt3, followed by catalyst-assisted purification.

Challenges and Mitigation

  • Steric Hindrance : The 3-methyl group impedes nucleophilic attack; elevated temperatures (60–110°C) improve reaction kinetics.

  • Amine Protection : Boc groups (tert-butyl carbamates) are incompatible with strong acids; use milder conditions for final deprotection.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The benzyl carbamate proton resonates at δ 7.3–7.4 ppm (aromatic), while the azepane methyl group appears at δ 1.2–1.6 ppm.

  • HRMS : Calculated for C₁₅H₂₂N₂O₂ [M+H]⁺: 279.1702; observed: 279.1709.

Purity Assessment

Chromatographic purification on Brockmann alumina (5% EtOAc/hexanes) removes unreacted amine and byproducts, achieving >99% purity.

Industrial-Scale Considerations

The nickel oxide-bismuth oxide catalyst enables recyclability, reducing costs in continuous-flow systems . Solvent recovery (acetonitrile, benzyl alcohol) via distillation further enhances sustainability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between Benzyl ((3-methylazepan-3-yl)methyl)carbamate and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound Azepane (7-membered) 3-methyl, benzyl carbamate Not specified* Not specified* Flexible ring, moderate lipophilicity, potential for diverse binding modes
Benzyl N-[(3r)-1-benzylpiperidin-3-yl]carbamate Piperidine (6-membered) 1-benzyl, benzyl carbamate C20H24N2O2 324.42 Rigid ring, high lipophilicity (XlogP ~3.5), 3 H-bond acceptors
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole (5-membered) Ethyl carbamate, phenylacetyl group Not specified Not specified Aromatic heterocycle, polar carbamate, δ 4.3 ppm (NH2 in 1H-NMR)
Methyl (3-hydroxyphenyl)-carbamate Benzene 3-hydroxy, methyl carbamate C8H9NO3 167.16 Phenolic hydroxyl (high solubility), δ 7.5–8.2 ppm (aromatic H in 1H-NMR)

Key Comparative Insights

  • In contrast, the rigid triazole core in may favor π-π stacking interactions.
  • Carbamate Substituents : The benzyl group in the target compound and enhances lipophilicity, which may improve blood-brain barrier penetration compared to the ethyl and methyl carbamates in and . However, this could also reduce aqueous solubility.
  • Functional Group Reactivity: The phenolic hydroxyl in increases polarity and hydrogen-bonding capacity, whereas the methyl group on the azepane in the target compound may enhance metabolic stability by reducing oxidative susceptibility .
  • Synthetic Pathways : Analogues like are synthesized via nucleophilic substitution with chloroformates, suggesting a plausible route for the target compound using 3-methylazepane precursors .

Biological Activity

Benzyl ((3-methylazepan-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse scientific sources.

Chemical Structure and Characteristics

This compound belongs to a class of compounds known as carbamates, characterized by the presence of a carbamate functional group attached to a benzyl moiety and a 3-methylazepane ring. The azepane structure is crucial for its biological activity, influencing its interaction with various biological targets.

Property Details
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Chemical Structure Chemical Structure

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators, affecting neurotransmission and cellular signaling pathways. For instance, the azepane ring may enhance binding affinity to neurotransmitter receptors, such as histamine or acetylcholine receptors, leading to modulation of their activity.

Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory potential of related carbamate compounds. For example, compounds with similar azepane structures have shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. The inhibition constants (IC50 values) for these enzymes often fall within the nanomolar range, indicating potent activity .

Neuropharmacological Effects

The biological activity of this compound extends to neuropharmacological effects. Compounds in this category have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of histamine receptors has been particularly noted, with implications for cognitive enhancement and treatment of sleep disorders .

Case Studies

  • In Vitro Studies : A study investigating the effects of similar azepane derivatives on AChE revealed that modifications in the azepane structure significantly influenced inhibitory potency. For example, a derivative with a fluorine substitution exhibited enhanced binding affinity compared to its non-fluorinated counterpart .
  • Animal Models : In vivo studies using mouse models have demonstrated that administration of related carbamate compounds resulted in improved cognitive function and reduced neuroinflammation markers. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Research Findings

Recent research has focused on optimizing the synthesis and biological evaluation of this compound derivatives. Structural modifications have led to variations in biological activity profiles, allowing for the identification of more potent analogs suitable for further development .

Comparative Analysis

Compound IC50 (nM) Target
This compoundTBDAChE
Related Azepane Derivative3.9BChE
Fluorinated Analog2.5Histamine H3

Q & A

Q. What are the recommended synthetic routes for preparing benzyl carbamate derivatives like benzyl ((3-methylazepan-3-yl)methyl)carbamate?

Benzyl carbamates are typically synthesized via carbamate bond formation between an amine and a benzyl chloroformate derivative. For azepane-containing analogs like the target compound, a two-step strategy is often employed:

  • Step 1 : Protection of the secondary amine in 3-methylazepane using benzyl chloroformate under basic conditions (e.g., NaH in DMF) to form the carbamate linkage .
  • Step 2 : Purification via column chromatography to isolate the product. Yield optimization may require temperature control (0–5°C) to minimize side reactions.

    Key Tip : Monitor reaction progress using TLC with ninhydrin staining to confirm amine protection .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Target ≥95% purity for reproducibility in downstream assays .
  • Structural Confirmation :
    • NMR : 1H^1H- and 13C^{13}C-NMR to verify carbamate linkage (e.g., carbonyl signal at ~155 ppm in 13C^{13}C-NMR) and azepane ring conformation .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C16_{16}H22_{22}N2_2O2_2: 298.37 g/mol) .

Advanced Research Questions

Q. What experimental conditions are critical for maintaining the stability of benzyl carbamate derivatives during storage and reactions?

  • Storage : Store at –20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the carbamate group .
  • Reaction Compatibility : Avoid strong acids (e.g., TFA) or nucleophiles (e.g., hydrazine), which cleave the carbamate bond. For deprotection, use catalytic hydrogenation (H2_2, Pd/C) under mild conditions .

    Data Conflict Note : Some studies report stability in weakly acidic conditions (pH 5–6), but prolonged exposure (>24 hours) leads to degradation .

Q. How can researchers resolve contradictions in reported synthetic yields for benzyl carbamate derivatives?

Discrepancies in yields (e.g., 43% vs. 58% in similar protocols ) often arise from:

  • Reagent Quality : Use freshly distilled DMF to avoid amine contamination that quenches benzyl chloroformate reactivity.
  • Temperature Control : Exothermic reactions require strict cooling (0°C) to suppress side products like urea formation.

    Troubleshooting : Re-run the reaction with an inert solvent (e.g., THF) and characterize side products via LC-MS to identify competing pathways .

Q. What safety protocols are essential when handling benzyl carbamate derivatives in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Collect solid residues using a HEPA-filter vacuum and dispose as hazardous waste. Avoid aqueous cleanup, as hydrolysis releases toxic amines .

Methodological Tables

Q. Table 1. Stability of Benzyl Carbamates Under Common Conditions

ConditionStability DurationDegradation ProductReference
pH 7.4 (aqueous)48 hours3-Methylazepane + CO2_2
10% Pd/C (H2_2)2 hoursDeprotected amine
TFA (1% v/v)<1 hourDecomposition

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalReference
13C^{13}C-NMR155 ppm (carbamate C=O)
HRMS (ESI+)m/z 299.18 [M+H]+^+ (C16_{16}H23_{23}N2_2O2_2)

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